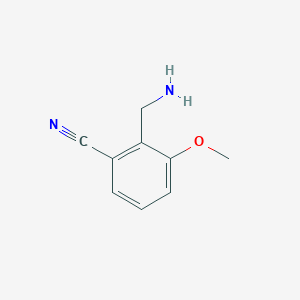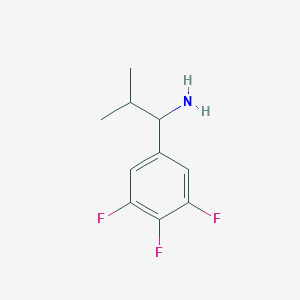![molecular formula C13H10BNO2 B12966593 Benzo[h]quinolin-7-ylboronic acid](/img/structure/B12966593.png)
Benzo[h]quinolin-7-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[h]quinolin-7-ylboronic acid is a boronic acid derivative with the molecular formula C13H10BNO2. This compound belongs to the class of heterocyclic aromatic compounds, specifically quinolines, which are known for their diverse biological and pharmacological activities. The presence of the boronic acid group in its structure makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinolin-7-ylboronic acid typically involves the introduction of the boronic acid group into the quinoline scaffold. One common method is the electrophilic trapping of an organometallic reagent with a boric ester. For example, the reaction of a quinoline derivative with bis(pinacolato)diboron in the presence of a palladium catalyst can yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the quinoline derivative is reacted with a boronic acid precursor under optimized conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium, is crucial in these processes to facilitate the formation of the carbon-boron bond .
化学反応の分析
Types of Reactions
Benzo[h]quinolin-7-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Hydroxylated quinoline derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
科学的研究の応用
Benzo[h]quinolin-7-ylboronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of Benzo[h]quinolin-7-ylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation to form a palladium-carbon bond. This intermediate then undergoes reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst .
類似化合物との比較
Similar Compounds
Benzo[c]acridine: Another heterocyclic compound with a similar structure but different biological activities.
Benzo[h]quinoline: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
Quinolineboronic acid: A related compound with similar applications in Suzuki-Miyaura coupling.
Uniqueness
Benzo[h]quinolin-7-ylboronic acid is unique due to the presence of both the quinoline scaffold and the boronic acid group, which enhances its reactivity and versatility in organic synthesis. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable tool in the synthesis of complex organic molecules .
特性
分子式 |
C13H10BNO2 |
|---|---|
分子量 |
223.04 g/mol |
IUPAC名 |
benzo[h]quinolin-7-ylboronic acid |
InChI |
InChI=1S/C13H10BNO2/c16-14(17)12-5-1-4-11-10(12)7-6-9-3-2-8-15-13(9)11/h1-8,16-17H |
InChIキー |
RLMMISLMNLWQDE-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C=CC3=C(C2=CC=C1)N=CC=C3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


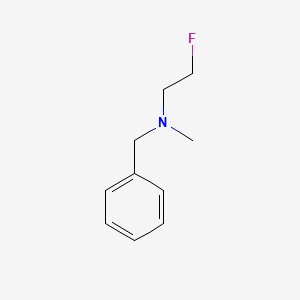
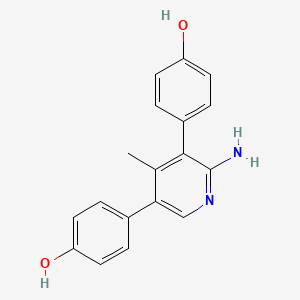

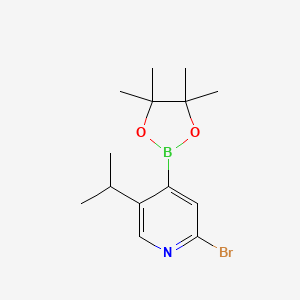
![4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane](/img/structure/B12966553.png)


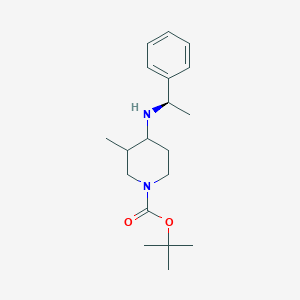
![(4AS,5aS)-methyl 1-(pyrazin-2-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12966567.png)
![(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B12966575.png)

